molecular formula C18H10Cl2N4OS B214203 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No. B214203
M. Wt: 401.3 g/mol
InChI Key: BSERZPMDPIXFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and studies have shown its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. It has also been shown to affect the expression of certain genes and proteins that are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as its potential use in the treatment of other diseases. However, one limitation is that the compound can be difficult to synthesize and purify, which can affect its reproducibility in lab experiments.

Future Directions

There are several future directions for the study of 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer and other diseases. Another direction is to develop more efficient and reproducible methods for synthesizing and purifying the compound. Additionally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dichloroaniline with thiosemicarbazide in the presence of acetic acid and sodium acetate to form 3,4-dichlorophenyl thiosemicarbazide. This compound is then reacted with 2-chloro-3-formylquinoline in the presence of triethylamine to form the final product.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.

properties

Product Name

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Molecular Formula

C18H10Cl2N4OS

Molecular Weight

401.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C18H10Cl2N4OS/c19-13-6-5-10(7-14(13)20)16-8-12(11-3-1-2-4-15(11)22-16)17(25)23-18-24-21-9-26-18/h1-9H,(H,23,24,25)

InChI Key

BSERZPMDPIXFIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=NN=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=NN=CS4

Origin of Product

United States

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